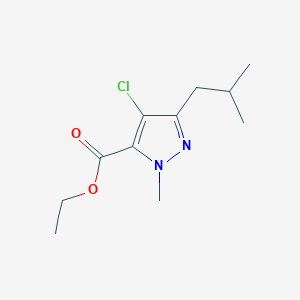

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

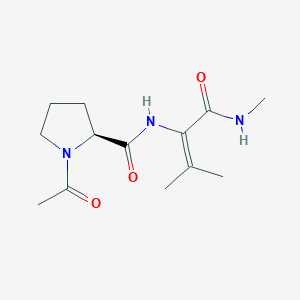

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester (4-CPMP-EE) is a type of organic compound that is widely used in scientific research. It is a pyrazole derivative with a chloro substituent at the fourth position, a methyl substituent at the first position, a 2-methylpropyl substituent at the third position and a carboxylic acid ethyl ester substituent at the fifth position. 4-CPMP-EE is a versatile compound that has a wide range of applications in different scientific fields, ranging from synthetic organic chemistry to biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

- A study conducted by Gokulan et al. (2012) synthesized a new series of pyrazole carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. One compound in particular exhibited significant analgesic and anti-inflammatory activities.

Corrosion Inhibition

- Research by Herrag et al. (2007) evaluated the effectiveness of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. They found that these compounds significantly reduce corrosion rate.

Optical Nonlinearity and Potential NLO Materials

- Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity for potential applications in optical limiting.

Anticancer Properties

- A study by Jose (2017) focused on the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole for their anticancer properties. Two derivative compounds showed superior anti-proliferative activities compared to an existing anticancer agent.

Structural and Spectroscopic Analysis

- Research by Shen et al. (2012) focused on the structural and spectroscopic analysis of pyrazole ester derivatives, contributing to the understanding of their molecular properties.

Antileukemic Activity

- A study by Shealy and O'dell (1971) examined the antileukemic activity of certain triazenopyrazoles, providing insights into their potential therapeutic applications.

Antimicrobial and Antioxidant Activity

- Govindaraju et al. (2012) evaluated new tetra-substituted pyrazolines for their antimicrobial and antioxidant activities, adding to the understanding of their bioactivity.

Synthesis of Novel Derivatives

- Martins et al. (2006) demonstrated the microwave-assisted synthesis of novel pyrazole methyl esters, highlighting an efficient and environmentally friendly synthesis method.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c1-5-16-11(15)10-9(12)8(6-7(2)3)13-14(10)4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECSZIEWZBYPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564096 |

Source

|

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester | |

CAS RN |

128537-44-0 |

Source

|

| Record name | Ethyl 4-chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)